(2-Chloropropoxy)benzene

Descripción general

Descripción

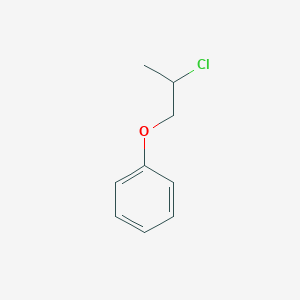

(2-Chloropropoxy)benzene is an organic compound with the molecular formula C9H11ClO It consists of a benzene ring substituted with a 2-chloropropoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Chloropropoxy)benzene can be synthesized through the reaction of phenol with 2-chloropropyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the carbon atom bonded to the chlorine in 2-chloropropyl chloride, resulting in the formation of this compound and sodium chloride as a byproduct.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and precise control of temperature and pressure to maintain optimal reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions: (2-Chloropropoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions typically occur under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products:

Substitution Reactions: Products include phenols, amines, and thiophenols.

Oxidation Reactions: Products include ketones and carboxylic acids.

Reduction Reactions: Products include alcohols and alkanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2-Chloropropoxy)benzene serves as a versatile intermediate in the synthesis of various organic compounds. Its chlorinated structure allows for nucleophilic substitution reactions, making it valuable for creating more complex molecules.

Applications in Organic Synthesis:

- Synthesis of Aromatic Compounds : It is used to introduce propoxy groups into aromatic systems.

- Preparation of Pharmaceuticals : It acts as a precursor for several pharmaceutical agents, enhancing the efficacy and specificity of drug formulations.

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals due to its ability to modify biological activity through structural changes.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives synthesized from this compound. The derivatives exhibited significant activity against various bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.

Agrochemical Applications

This compound is also utilized in the agrochemical industry, particularly in the formulation of herbicides and pesticides.

Applications in Agrochemicals:

- Herbicides : It is employed as an intermediate in the synthesis of selective herbicides that target specific weed species without harming crops.

- Pesticides : Its derivatives have shown effectiveness against various pests, contributing to integrated pest management strategies.

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure can lead to adverse health effects, necessitating careful handling and regulation.

Toxicity Data Table:

| Study Type | Exposure Level | Observed Effects |

|---|---|---|

| Inhalation Study | 150 ppm | Increased liver enzymes |

| Oral Toxicity Study | 55 mg/kg/day | Hepatic changes |

Mecanismo De Acción

The mechanism of action of (2-Chloropropoxy)benzene depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. In reduction reactions, the compound gains electrons, resulting in the formation of reduced products.

Comparación Con Compuestos Similares

(2-Chloropropyl)benzene: Similar structure but lacks the oxygen atom in the side chain.

(2-Chlorophenoxy)propane: Similar structure but with the chlorine atom attached to the benzene ring instead of the side chain.

(2-Bromopropoxy)benzene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: (2-Chloropropoxy)benzene is unique due to the presence of both a chlorine atom and an ether linkage in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(2-Chloropropoxy)benzene, also known as 2-chloropropylbenzene, is a chlorinated aromatic compound with the molecular formula C9H11ClO. Its biological activity has garnered attention due to its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H11ClO

- Molecular Weight : 172.64 g/mol

- CAS Number : 565152

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Toxicological Effects

- Studies indicate that this compound exhibits neurotoxic effects when inhaled or ingested. For instance, exposure to high concentrations has led to symptoms such as muscle spasms and central nervous system depression in animal models .

- Chronic exposure has been associated with liver and kidney damage, as evidenced by histological changes in these organs following high-dose administration in rats .

- Carcinogenic Potential

-

Antimicrobial Activity

- Although direct studies on the antimicrobial properties of this compound are scarce, its structural analogs have demonstrated significant antimicrobial effects. For example, benzenesulfonamide derivatives exhibit strong antibacterial activities against various pathogens . This suggests that further exploration of this compound's antimicrobial potential is warranted.

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, several hypotheses can be drawn from related compounds:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially leading to toxic effects and altered pharmacokinetics.

- Reactive Metabolite Formation : Chlorinated compounds often undergo metabolic activation to form reactive intermediates that can interact with cellular macromolecules, leading to toxicity.

Case Studies and Research Findings

A review of literature reveals several pertinent studies:

- Toxicokinetics in Rodents : A study administering this compound to rats reported significant excretion of metabolites in urine and feces, indicating active metabolism and potential for systemic toxicity .

- In Vivo Studies : Research involving chronic exposure has demonstrated dose-dependent toxicity, particularly affecting liver function and body weight in rodent models .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

2-chloropropoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRAIWUUCBYXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10340489 | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53491-30-8 | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53491-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloropropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10340489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.